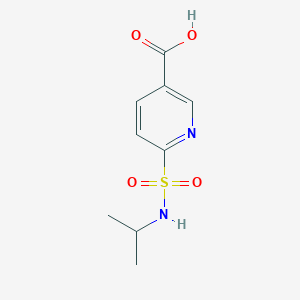
6-(n-Isopropylsulfamoyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridine ring substituted with a sulfamoyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid typically involves the introduction of the sulfamoyl group onto the pyridine ring followed by the carboxylation of the resulting intermediate. One common method involves the reaction of 3-chloropyridine with isopropylamine to form 3-(propan-2-ylamino)pyridine. This intermediate is then treated with chlorosulfonic acid to introduce the sulfamoyl group, resulting in 6-[(propan-2-yl)sulfamoyl]pyridine. Finally, the carboxylation of this intermediate is achieved using carbon dioxide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid is primarily related to its ability to inhibit certain enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-{[4-(propan-2-yl)phenyl]sulfamoyl}pyridine-3-carboxylic acid: Similar structure but with a phenyl group instead of a pyridine ring.
Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a pyridine ring.
Sulfapyridine: Another sulfonamide with a pyridine ring but different substituents.
Uniqueness
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid is unique due to the specific combination of the sulfamoyl and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12N2O4S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
6-(propan-2-ylsulfamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-6(2)11-16(14,15)8-4-3-7(5-10-8)9(12)13/h3-6,11H,1-2H3,(H,12,13) |
Clé InChI |
NSBWFIYWJWTNAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















